Octahydro-2H-1-benzopyran-2-one basic properties
Octahydro-2H-1-benzopyran-2-one basic properties
An In-Depth Technical Guide to Octahydro-2H-1-benzopyran-2-one: Properties, Synthesis, and Potential Applications
Introduction
Octahydro-2H-1-benzopyran-2-one, more commonly known as octahydrocoumarin, is a saturated bicyclic lactone with the molecular formula C₉H₁₄O₂.[1] As a fully hydrogenated derivative of coumarin, it belongs to the benzopyran class of organic compounds.[1][2][3] Structurally, it consists of a cyclohexane ring fused to a six-membered lactone ring (a δ-valerolactone).[1] While its primary industrial application is as a fragrance and flavoring agent, noted for its sweet, coumarin-like, and herbal taste profile, its underlying molecular architecture holds significant interest for medicinal chemistry and drug development.[1][2]
The benzopyran scaffold is a privileged structure in pharmacology, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][4][5] Similarly, the lactone motif is a key pharmacophore in many therapeutic agents.[6][7] Although systematic research on the specific biological activities of octahydrocoumarin is limited in publicly available literature, its foundational structure serves as a valuable starting point for the design and synthesis of novel therapeutic candidates.[1]
This guide provides a comprehensive technical overview of the fundamental properties of Octahydro-2H-1-benzopyran-2-one, intended for researchers, chemists, and drug development professionals. It covers the compound's physicochemical properties, established synthesis methodologies, characterization techniques, and the inferred pharmacological potential based on its structural class.
Part 1: Physicochemical and Structural Properties
The identity and purity of a compound are defined by its fundamental properties. Octahydro-2H-1-benzopyran-2-one is a colorless liquid at room temperature with a distinct spicy and sweet odor.[1][]
Table 1: Key Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3,4,4a,5,6,7,8,8a-octahydrochromen-2-one | [1][] |
| Synonyms | Octahydrocoumarin, Bicyclononalactone, Cyclohexyl lactone | [2][9][10] |
| CAS Number | 4430-31-3 | [1][9][11] |
| Molecular Formula | C₉H₁₄O₂ | [1][] |
| Molecular Weight | 154.21 g/mol | [1][][10] |
| InChI Key | MSFLYJIWLHSQLG-UHFFFAOYSA-N |[1][][9] |
Table 2: Physicochemical Data
| Property | Value | Conditions | Source |
|---|---|---|---|
| Physical Form | Liquid | 20°C | [11] |
| Boiling Point | 144 - 146 °C | at 16 mm Hg | [1][10] |
| Density | 1.089 - 1.096 g/mL | 25°C | [1][10] |
| Refractive Index | 1.489 - 1.493 | at 20°C | [][10] |
| Solubility | Insoluble in water; Soluble in oils and ethanol | Standard | [1][10] |
| logP | 1.99 | ALOGPS (Predicted) |[2] |
Structural Analysis and Stereoisomerism
The structure of Octahydro-2H-1-benzopyran-2-one features a decalin-like ring system where one of the rings is a lactone. The fusion of the cyclohexane and pyranone rings creates two chiral centers at carbons 4a and 8a. This gives rise to stereoisomerism, primarily in the form of cis- and trans-fused diastereomers.
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trans-isomer: The hydrogens at the bridgehead carbons (4a and 8a) are on opposite sides of the ring system, leading to a more rigid, chair-like conformation.
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cis-isomer: The bridgehead hydrogens are on the same side, allowing for greater conformational flexibility.
The stereochemistry of the final product is highly dependent on the synthesis method, particularly the catalytic hydrogenation step.[1] The separation and individual biological evaluation of these isomers are crucial in drug development, as different stereoisomers of a compound often exhibit distinct pharmacological and toxicological profiles.
Part 2: Synthesis and Characterization
The most common industrial route to Octahydro-2H-1-benzopyran-2-one is efficient and relies on readily available starting materials.[1]
Synthesis Methodology: Catalytic Hydrogenation
The established industrial synthesis involves the catalytic hydrogenation of an ester of 3-(2-oxocyclohexyl)propionic acid.[1] This process is a reductive cyclization.
Causality of the Process:
-
Hydrogenation: The process begins with the reduction of the ketone group on the cyclohexyl ring of the starting material to a secondary alcohol. This is typically achieved using a heterogeneous catalyst under hydrogen pressure.
-
Lactonization: The newly formed hydroxyl group is positioned to react with the ester group within the same molecule. This intramolecular esterification (lactonization) is often spontaneous or acid/base-catalyzed, resulting in the formation of the stable six-membered lactone ring and yielding the final product.[1]
This synthesis route typically produces a mixture of the cis and trans isomers, requiring subsequent purification if a specific isomer is desired.[1]
Caption: Workflow for the synthesis of Octahydro-2H-1-benzopyran-2-one.
Experimental Protocol 1: General Procedure for Catalytic Hydrogenation
This protocol is a representative example based on established methodologies.
-
Reactor Setup: A high-pressure hydrogenation vessel (autoclave) is charged with the starting material, an ester of 3-(2-oxocyclohexyl)propionic acid, and a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: A catalytic amount of Ruthenium on activated carbon (Ru/C, typically 1-5% by weight) is added to the mixture.[1] Rationale: Ru/C is an effective catalyst for the hydrogenation of ketones under relatively mild conditions and is favored for its efficiency and selectivity.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 10-50 bar). The reaction mixture is heated (e.g., 80-120°C) and stirred vigorously to ensure efficient mass transfer.
-
Reaction Monitoring: The reaction is monitored by tracking hydrogen uptake or by periodic sampling and analysis using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reactor is cooled, and the hydrogen pressure is safely released. The reaction mixture is filtered to remove the heterogeneous catalyst.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product, a mixture of isomers, can be purified by vacuum distillation to yield the final product.
Spectroscopic Characterization
Structural confirmation and purity analysis rely on standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The most prominent feature is a strong absorption band around 1730-1750 cm⁻¹ , characteristic of the carbonyl (C=O) stretch in a six-membered lactone (ester). Additional peaks in the 1150-1250 cm⁻¹ region would correspond to the C-O stretching vibrations.
-
¹H NMR Spectroscopy: The spectrum would be complex due to the saturated bicyclic system. Protons adjacent to the lactone oxygen (-O-CH-) would appear downfield (~4.0-4.5 ppm). The proton adjacent to the carbonyl group (-CH-C=O) would also be shifted downfield. The remaining methylene and methine protons of the cyclohexane ring would appear as a complex multiplet in the upfield region (~1.0-2.5 ppm). The spectra of the cis and trans isomers would show distinct differences in chemical shifts and coupling constants due to their different spatial arrangements.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 154. Key fragmentation patterns would likely involve the loss of CO and CO₂ from the lactone ring.
Experimental Protocol 2: Purity and Isomer Analysis by HPLC
This protocol provides a general method for analytical separation.
-
Column Selection: A reverse-phase C18 column (e.g., Newcrom R1) is suitable for separating compounds of this polarity.[9]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is a common choice.[9] Addition of a small amount of acid (e.g., formic acid for MS compatibility or phosphoric acid for UV detection) can improve peak shape.[9]
-
Instrumentation: A standard HPLC system equipped with a UV detector (set to a low wavelength like 210 nm, as there is no strong chromophore) or an Evaporative Light Scattering Detector (ELSD) can be used.
-
Analysis: A solution of the sample is injected. The retention times of the cis and trans isomers will differ, allowing for their quantification and the assessment of the overall purity of the sample.
Part 3: Biological Activity and Potential Applications
While Octahydro-2H-1-benzopyran-2-one is primarily used as a flavoring agent, its core structure is of significant interest in drug discovery.[3] The benzopyran nucleus is a common feature in molecules exhibiting a wide spectrum of biological activities.[1][5]
Inferred Pharmacological Potential
The biological activities of related coumarin and benzopyran derivatives provide a strong rationale for exploring the potential of octahydrocoumarin as a scaffold.
-
Anticancer Activity: Many natural and synthetic lactones are potent anticancer agents.[6][7] The lactone ring can act as a Michael acceptor or alkylating agent after enzymatic activation, interacting with biological nucleophiles to induce cytotoxicity in cancer cells.[6]
-
Anti-inflammatory and Antioxidant Activity: Coumarin derivatives are well-known for their anti-inflammatory and antioxidant properties.[4][12] These activities are often linked to their ability to modulate signaling pathways and scavenge reactive oxygen species.
-
Antimicrobial Activity: Various substituted 2H-1-benzopyran-2-ones have demonstrated significant antibacterial and antifungal properties, making this scaffold a promising starting point for the development of new anti-infective agents.[4][13][14]
The saturation of the benzene ring in octahydrocoumarin significantly alters its electronic properties and three-dimensional shape compared to aromatic coumarins. This modification can lead to novel biological activities or improved selectivity for specific targets. The synthesis of derivatives, such as introducing substituents at various positions on the bicyclic ring system, could unlock potent and specific biological effects.[1]
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